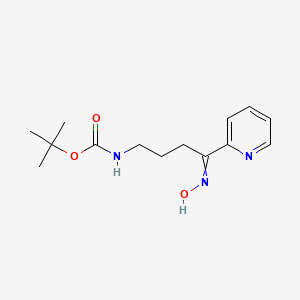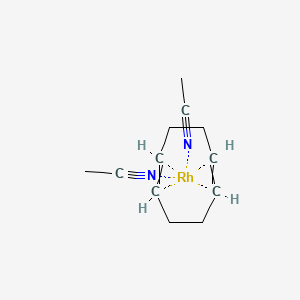
Silane, trimethyl-4-pentenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl-4-pentenyl-: is an organosilicon compound with the molecular formula C8H18Si . It is characterized by the presence of a silicon atom bonded to three methyl groups and a 4-pentenyl group. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silane, trimethyl-4-pentenyl- can be synthesized through several methods. One common approach involves the hydrosilylation of 4-pentene with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and straightforward process.
Industrial Production Methods: In industrial settings, the production of silane, trimethyl-4-pentenyl- often involves large-scale hydrosilylation reactions. The use of continuous flow reactors and advanced catalytic systems ensures high yields and purity of the final product. The process is optimized to minimize waste and energy consumption, making it environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: Silane, trimethyl-4-pentenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The 4-pentenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can react with the 4-pentenyl group under mild conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl-4-pentenyl- has numerous applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound is utilized in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: It is explored for drug delivery systems and as a component in medical devices.
Industry: Silane, trimethyl-4-pentenyl- is employed in the production of advanced materials, coatings, and adhesives due to its excellent bonding properties.
Wirkmechanismus
The mechanism by which silane, trimethyl-4-pentenyl- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable compounds. The 4-pentenyl group provides additional reactivity, allowing for further functionalization and modification of the compound.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilane: Similar in structure but lacks the 4-pentenyl group.
Tetramethylsilane: Contains four methyl groups bonded to silicon.
Vinyltrimethylsilane: Contains a vinyl group instead of a 4-pentenyl group.
Uniqueness: Silane, trimethyl-4-pentenyl- is unique due to the presence of the 4-pentenyl group, which imparts additional reactivity and versatility in chemical reactions. This makes it a valuable compound in various applications where other silanes may not be as effective.
Eigenschaften
CAS-Nummer |
763-21-3 |
|---|---|
Molekularformel |
C8H18Si |
Molekulargewicht |
142.31 g/mol |
IUPAC-Name |
trimethyl(pent-4-enyl)silane |
InChI |
InChI=1S/C8H18Si/c1-5-6-7-8-9(2,3)4/h5H,1,6-8H2,2-4H3 |
InChI-Schlüssel |
QTESGPNZFRKIGD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-3-(3,4-dihydroxyphenyl)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B12441915.png)
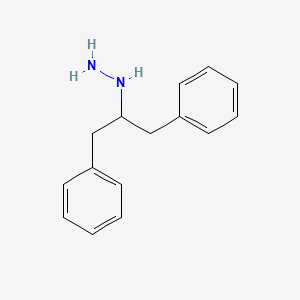
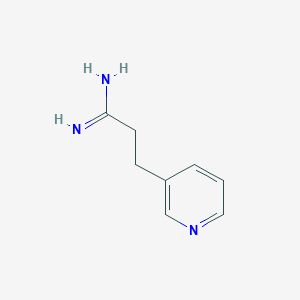

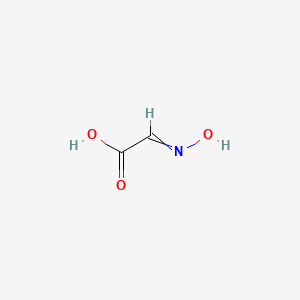
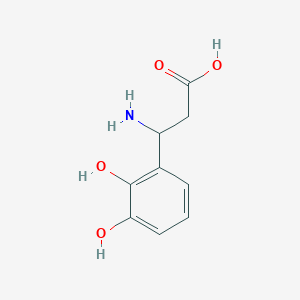
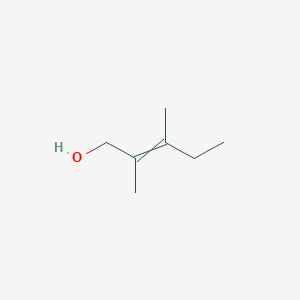
![4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B12441999.png)
![2-chloro-1-(3-morpholinopropyl)-1H-benzo[d]imidazole](/img/structure/B12442002.png)
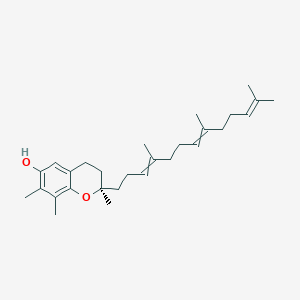
![3'-Isopropylamino-5'-trifluoromethyl[1,1'-biphenyl]-2-OL](/img/structure/B12442011.png)
